molecular formula C12H17FN2O2 B12602563 Tert-butyl 3-amino-2-fluorobenzylcarbamate CAS No. 903556-52-5

Tert-butyl 3-amino-2-fluorobenzylcarbamate

Cat. No.: B12602563
CAS No.: 903556-52-5
M. Wt: 240.27 g/mol
InChI Key: ZMJVIFWHSYHIAX-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2-fluorobenzylcarbamate is an organic compound with the molecular formula C12H17FN2O2 It is a derivative of benzylcarbamate, where the benzyl group is substituted with a tert-butyl group, an amino group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-2-fluorobenzylcarbamate typically involves the reaction of 3-amino-2-fluorobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-2-fluorobenzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzylcarbamates, nitrobenzylcarbamates, and various coupled aromatic compounds .

Scientific Research Applications

Tert-butyl 3-amino-2-fluorobenzylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a protecting group for amines in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-fluorobenzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-amino-4-fluorobenzylcarbamate
  • Tert-butyl 3-amino-2-chlorobenzylcarbamate
  • Tert-butyl 3-amino-2-methylbenzylcarbamate

Uniqueness

Tert-butyl 3-amino-2-fluorobenzylcarbamate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research applications .

Properties

CAS No.

903556-52-5

Molecular Formula

C12H17FN2O2

Molecular Weight

240.27 g/mol

IUPAC Name

tert-butyl N-[(3-amino-2-fluorophenyl)methyl]carbamate

InChI

InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-5-4-6-9(14)10(8)13/h4-6H,7,14H2,1-3H3,(H,15,16)

InChI Key

ZMJVIFWHSYHIAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)N)F

Origin of Product

United States

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